

Application Notes: Vasoactive Intestinal Peptide (VIP) Radioimmunoassay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vasoactive intestinal contractor

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These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of Vasoactive Intestinal Peptide (VIP) in plasma samples using a competitive radioimmunoassay (RIA). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the glucagon/secretin superfamily.[1][2] It is widely distributed throughout the central and peripheral nervous systems, as well as in the gastrointestinal tract, pancreas, and salivary glands.[2][3] VIP exhibits a wide range of biological activities, including vasodilation, relaxation of smooth muscle, stimulation of intestinal water and electrolyte secretion, and modulation of immune responses.[1][2] Accurate quantification of VIP levels in biological samples is crucial for understanding its physiological roles and for the diagnosis and monitoring of certain pathological conditions, such as VIP-secreting tumors (VIPomas).[4]

Radioimmunoassay (RIA) is a highly sensitive and specific method for measuring the concentration of antigens, such as VIP.[5][6] The principle of the competitive RIA is based on the competition between a known amount of radiolabeled VIP (tracer) and the unlabeled VIP present in the sample or standard for a limited number of binding sites on a specific anti-VIP antibody.[6][7][8] The amount of radiolabeled VIP bound to the antibody is inversely proportional to the concentration of unlabeled VIP in the sample.[3][7]

Principle of the Assay

The Vasoactive Intestinal Peptide (VIP) RIA is a competitive immunoassay. In this assay, VIP present in standards and samples competes with a fixed amount of ^{125}I -labeled VIP for binding to a limited amount of specific rabbit anti-VIP antibodies.[3][7] A sequential incubation is performed to enhance the sensitivity of the assay.[3][7] First, the standards, controls, and samples are incubated with the anti-VIP antibody. Following this, the ^{125}I -VIP is added. During a second incubation period, the ^{125}I -VIP binds to the available antibody sites. The antibody-bound fraction is then precipitated using a double antibody-polyethylene glycol (PEG) technique.[3][7] After centrifugation, the radioactivity in the pellet, which represents the antibody-bound ^{125}I -VIP, is measured using a gamma counter. The concentration of VIP in the samples is determined by comparing the measured radioactivity with a standard curve generated from known concentrations of VIP.

Materials and Reagents

The following table summarizes the typical materials and reagents required for the VIP RIA. Specific components may vary between commercial kits.

Reagent/Material	Description	Storage
Anti-VIP Antiserum	Lyophilized rabbit anti-VIP antibody.[2][3]	2-8°C before and after reconstitution.
¹²⁵ I-VIP (Tracer)	Lyophilized ¹²⁵ I-labeled VIP.[2][3]	-18°C or lower after reconstitution.[2][3]
VIP Standards	Lyophilized VIP calibrators at various concentrations (e.g., 0-120 pmol/L).[2][3]	-18°C or lower after reconstitution.[2][3]
Controls	Lyophilized controls with known VIP concentrations.[2][3]	-18°C or lower after reconstitution.[2][3]
Assay Buffer	Ready-to-use buffer for dilutions and incubations.[2][3]	2-8°C.
Double Antibody-PEG	Ready-to-use precipitating reagent.[2][3]	2-8°C.
Standard Diluent	For reconstitution and dilution of standards.[3]	-18°C or lower after reconstitution.[3]
Distilled Water	For reconstitution of lyophilized reagents.	Room Temperature.
Polystyrene Tubes	Disposable tubes (e.g., 11-13 x 55 mm) for the assay.[2]	Room Temperature.
Pipettes and Tips	Calibrated pipettes to deliver accurate volumes.[2]	Room Temperature.
Vortex Mixer	For thorough mixing of reagents and samples.[2]	N/A
Refrigerated Centrifuge	Capable of reaching at least 1700 x g.[2]	N/A
Gamma Counter	For measuring radioactivity.[2]	N/A

Experimental Protocols

- Anti-VIP Antiserum: Reconstitute the lyophilized anti-VIP antiserum with the volume of distilled water specified in the kit manual (e.g., 22 mL).[3] Mix gently and store at 2-8°C.
- ¹²⁵I-VIP: Reconstitute the lyophilized ¹²⁵I-VIP with the specified volume of distilled water (e.g., 12.5 mL) immediately before use.[3] If to be reused, store at -18°C or lower.
- VIP Standards: Reconstitute the highest concentration standard (e.g., 120 pmol/L) with the specified volume of distilled water.[3] Prepare a serial dilution of working standards by diluting the stock standard with standard diluent as per the kit instructions.[2][3] For example:
 - 1.00 mL of 120 pmol/L standard + 1.00 mL diluent = 60 pmol/L
 - 1.00 mL of 60 pmol/L standard + 1.00 mL diluent = 30 pmol/L
 - And so on to create a standard curve.[2][3]
- Controls: Reconstitute the lyophilized controls with the specified volume of distilled water (e.g., 1.5 mL).[3] Store at -18°C or lower if reused.
- Double Antibody-PEG: This reagent is typically ready to use. Mix thoroughly before use.[2][3]
- Label Tubes: Label polystyrene tubes in duplicate for Total Counts (TOT), Non-Specific Binding (NSB), standards, controls, and unknown samples.
- Pipette Standards, Controls, and Samples: Pipette 200 µL of each standard, control, and plasma sample into their respective tubes.[2][3]
- Pipette Zero Standard for NSB: Pipette 200 µL of the zero standard (0 pmol/L) into the NSB tubes.[2][3]
- Add Anti-VIP Antiserum: Add 200 µL of the reconstituted anti-VIP antiserum to all tubes except the TOT and NSB tubes.[2][3]
- Add Assay Diluent to NSB: Add 200 µL of assay diluent to the NSB tubes.[3]
- First Incubation: Vortex all tubes and incubate for 24 hours at 2-8°C.[2][3]

- Add ¹²⁵I-VIP: Add 100 µL of the reconstituted ¹²⁵I-VIP to all tubes. Seal the TOT tubes and set them aside.[2][3]
- Second Incubation: Vortex the tubes and incubate for another 24 hours at 2-8°C.[2][3]
- Add Precipitating Reagent: Add 500 µL of the double antibody-PEG solution to all tubes except the TOT tubes.[2][3]
- Precipitation Incubation: Vortex the tubes and incubate for 30-60 minutes at 2-8°C.[2]
- Centrifugation: Centrifuge the tubes (except TOT) for 15 minutes at 1700 x g in a refrigerated centrifuge.[2][3]
- Decant Supernatant: Immediately after centrifugation, decant the supernatant from all tubes except the TOT tubes.
- Count Radioactivity: Measure the radioactivity of the pellet in all tubes (including TOT) using a gamma counter.

Data Analysis

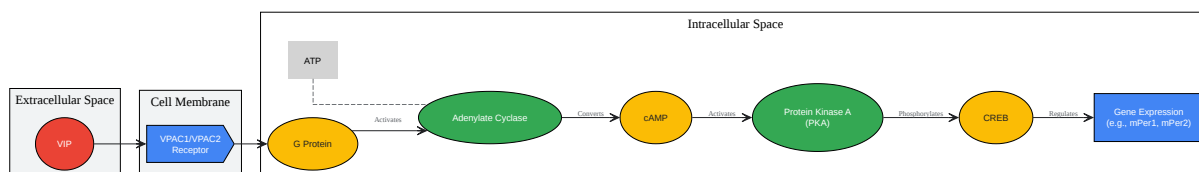
- Calculate Average Counts: Calculate the average counts per minute (CPM) for each set of duplicate tubes.
- Calculate Percent Binding: Calculate the percentage of ¹²⁵I-VIP bound for each standard, control, and sample using the following formula: $\%B/B_0 = [(Average\ CPM\ of\ Standard/Sample - Average\ CPM\ of\ NSB) / (Average\ CPM\ of\ Zero\ Standard - Average\ CPM\ of\ NSB)] \times 100$
- Construct Standard Curve: Plot the %B/B₀ for each standard on the y-axis against the corresponding VIP concentration on the x-axis using a log-logit or semi-log scale.
- Determine Sample Concentrations: Determine the concentration of VIP in the unknown samples by interpolating their %B/B₀ values from the standard curve.

Performance Characteristics

The performance characteristics of a typical VIP RIA kit are summarized below. These values are for guidance only and may vary between different kit manufacturers.

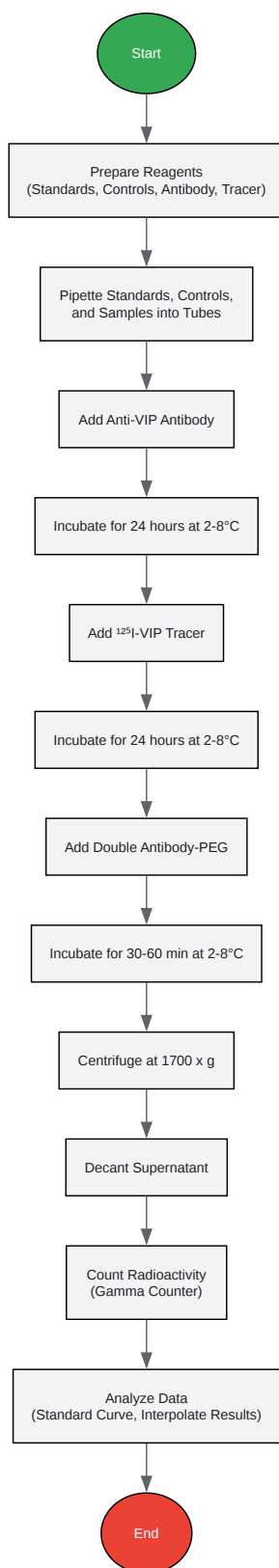
Parameter	Value
Assay Range	0 - 120 pmol/L[2][3]
Sensitivity	3.3 pmol/L[5]
Within-Assay Precision	1.6 pmol/L at 18.3 pmol/L[5]
Between-Assay Precision	2.3 pmol/L at 18.3 pmol/L[5]
Sample Type	Plasma[7]
Sample Volume	200 μ L[2][3]
Incubation Time	2 x 24 hours[2][3]

Diagrams



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Caption: VIP signaling pathway via VPAC receptors.



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Caption: Workflow for the VIP Radioimmunoassay.

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